diethyl 3-methyl-5-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 3-METHYL-5-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups, including a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the chromene derivative, which is then coupled with a thiophene precursor. Key steps include:
Formation of the Chromene Derivative: This involves the cyclization of appropriate starting materials under acidic or basic conditions.
Amidation Reaction: The chromene derivative is reacted with an amine to form the amido group.
Coupling with Thiophene: The final step involves the coupling of the chromene-amido derivative with a thiophene precursor under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 3-METHYL-5-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the thiophene or chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE is not fully understood but is believed to involve interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The chromene and thiophene moieties may play a key role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-methylthiophene share the thiophene core but differ in their substituents.
Chromene Derivatives: Compounds like 4-methyl-7-hydroxychromene and 3,4-dihydro-2H-chromene-2-one share the chromene core.
Uniqueness
2,4-DIETHYL 3-METHYL-5-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]THIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of a thiophene ring with a chromene moiety, along with specific functional groups that confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H23NO7S |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H23NO7S/c1-5-9-14-10-8-11-15-12-16(22(27)32-18(14)15)20(26)25-21-17(23(28)30-6-2)13(4)19(33-21)24(29)31-7-3/h5,8,10-12H,1,6-7,9H2,2-4H3,(H,25,26) |
InChI Key |
GLPIBPILBVCPGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Origin of Product |
United States |
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